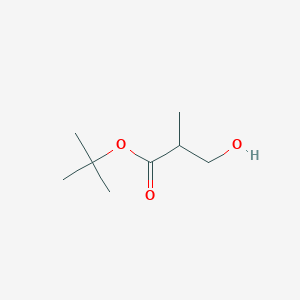

tert-Butyl 3-hydroxy-2-methylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(5-9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSFJYDCOHOLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20729105 | |

| Record name | tert-Butyl 3-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289040-80-8 | |

| Record name | tert-Butyl 3-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20729105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxy-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 3 Hydroxy 2 Methylpropanoate and Its Chiral Analogues

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantio- and regioselectivity under mild reaction conditions. Several enzymatic strategies have been explored for the preparation of tert-butyl 3-hydroxy-2-methylpropanoate and its chiral derivatives.

Biocatalytic Carbon-Carbon Bond Reduction via Enoate Reductases

Enoate reductases, particularly those from the 'Old Yellow Enzyme' (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. This approach is highly effective for the synthesis of chiral 3-hydroxy-2-methylpropanoate esters. The precursor, a tert-butyl 2-(hydroxymethyl)acrylate, can be subjected to bioreduction using a suitable enoate reductase.

Research has demonstrated the successful asymmetric bioreduction of methyl 2-hydroxymethylacrylate and its derivatives using enoate reductases, yielding the corresponding (R)-configured methyl 3-hydroxy-2-methylpropionate products with excellent enantiomeric excess (ee) of up to >99%. While this specific study focused on the methyl ester, the principle is directly applicable to the synthesis of the tert-butyl analogue. The reaction proceeds with high chemoselectivity, reducing the C=C bond while leaving the ester and hydroxyl functionalities intact. The stereochemical outcome is dictated by the specific enoate reductase used, with different enzymes from various microorganisms capable of producing either the (R)- or (S)-enantiomer. A recombinant enoate reductase from Gluconobacter oxydans, for instance, has been shown to effectively reduce activated alkenes with excellent stereoselectivities (>99% ee). nih.gov

Table 1: Examples of Enoate Reductase Catalyzed Reduction of Activated Alkenes

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) |

| Lycopersicon esculentum (OPR1, OPR3) | α,β-unsaturated aldehydes, ketones | Varies with substrate | Up to >99% |

| Bacillus subtilis (YqjM) | α,β-unsaturated aldehydes, ketones | Varies with substrate | Up to >99% |

| Gluconobacter oxydans | (E/Z)-3,7-dimethyl-2,6-octadienal | (R)-citronellal | >99% |

Stereodivergent Biocatalytic Aldol (B89426) Additions

Biocatalytic aldol additions, mediated by aldolases, provide a direct route to β-hydroxy carbonyl compounds. By employing engineered or stereocomplementary aldolases, it is possible to achieve stereodivergent synthesis, allowing access to all possible stereoisomers of the target molecule from the same set of starting materials. While direct synthesis of this compound via this method is not extensively documented, the principles of biocatalytic aldol reactions are well-established for creating chiral β-hydroxy esters. nih.govresearchgate.net

The reaction would involve the condensation of a tert-butyl ester enolate equivalent with formaldehyde (B43269). The stereochemical outcome of the reaction is controlled by the specific aldolase (B8822740) used. Type II aldolases, for example, have been mimicked in organocatalytic systems to produce chiral β-hydroxy ketones. nih.gov The development of aldolases with tailored substrate specificities and stereoselectivities through protein engineering is an active area of research that holds promise for the direct and efficient synthesis of chiral building blocks like this compound. documentsdelivered.com

Hydrolase-Mediated Ester Synthesis in Non-Aqueous Media

The direct esterification of 3-hydroxy-2-methylpropanoic acid with tert-butanol (B103910) to form the corresponding tert-butyl ester can be challenging via traditional chemical methods due to the steric hindrance of the tert-butyl group. Hydrolases, such as lipases, can be employed in non-aqueous media to catalyze esterification reactions, often with high selectivity.

By conducting the reaction in an organic solvent, the thermodynamic equilibrium is shifted towards ester synthesis. The choice of solvent is crucial, as it affects enzyme activity and stability. For instance, in the enzymatic esterification of dihydrocaffeic acid, a binary solvent system of hexane (B92381) and 2-butanone (B6335102) was found to be effective. researchgate.net Lipases like Novozym 435 (Candida antarctica lipase (B570770) B immobilized on acrylic resin) are frequently used for such transformations due to their broad substrate tolerance and stability in organic solvents. While challenges such as low solubility of polar substrates in non-polar solvents exist, the use of co-solvents and optimization of reaction parameters like temperature and substrate molar ratio can lead to high conversion rates. For example, the synthesis of fructose (B13574) oleate (B1233923) using immobilized Candida antarctica lipase B (CALB) in tert-butyl alcohol has been reported with good conversions. mdpi.com

Lipase-Catalyzed Transesterification and Hydrolysis of Related Derivatives

Lipases are widely used for the kinetic resolution of racemic alcohols and esters through enantioselective transesterification or hydrolysis. This strategy is highly effective for obtaining enantiomerically pure forms of 3-hydroxy-2-methylpropanoate esters. In a typical kinetic resolution, one enantiomer of the racemic substrate is preferentially acylated or hydrolyzed by the lipase, leaving the unreacted enantiomer in high enantiomeric excess.

For instance, the kinetic resolution of racemic secondary alcohols has been successfully achieved using lipases such as Pseudomonas cepacia lipase and Candida antarctica lipase B (CALB). nih.gov Vinyl acetate (B1210297) is a common acyl donor in these transesterification reactions due to the irreversible nature of the reaction, as the leaving group tautomerizes to acetaldehyde. The choice of lipase and reaction conditions, including the solvent and temperature, can significantly influence the enantioselectivity (E-value) of the resolution. High E-values are indicative of a more efficient separation of enantiomers. CALB, often used in its immobilized form as Novozym 435, is known for its high selectivity in the resolution of a wide range of chiral compounds. nih.govmdpi.commdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Lipase | Substrate | Reaction Type | Enantioselectivity (E-value) |

| Candida antarctica Lipase B (CAL-B) | rac-Indanyl acetate | Hydrolysis | High |

| Pseudomonas cepacia Lipase | rac-Heteroarylethanols | Transesterification | >200 |

| Candida rugosa Lipase | rac-FOP acetate | Hydrolysis | High |

Enzymatic Oxidation of Prochiral Diols for Stereoselective Access

An elegant approach to chiral 3-hydroxy-2-methylpropanoate esters involves the enzymatic desymmetrization of a prochiral precursor, 2-methyl-1,3-propanediol. In this strategy, a hydrolase, typically a lipase, selectively acylates one of the two enantiotopic primary hydroxyl groups of the diol, yielding a chiral monoester.

This method can theoretically achieve a 100% yield of the desired enantiomerically pure product. Lipases from Candida rugosa and Pseudomonas cepacia have been shown to be effective for the asymmetric acylation of 2,2-disubstituted 1,3-propanediols. nih.gov The choice of the acyl donor is also critical, with activated esters like 1-ethoxyvinyl benzoate (B1203000) showing good reactivity. researchgate.net A study on the asymmetrization of 2-methylpropane-1,3-diol using Mucor miehei lipase-catalyzed benzoylation with vinyl benzoate afforded the corresponding (S)-monobenzoate. unimi.it Subsequent chemical steps can then be used to convert the monoester into the desired this compound.

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric catalytic hydrogenation is a powerful and widely used method for the synthesis of chiral molecules, including β-hydroxy esters. This approach typically involves the reduction of a prochiral β-keto ester precursor using a chiral metal catalyst, most commonly based on ruthenium, rhodium, or iridium, with chiral phosphine (B1218219) ligands.

For the synthesis of chiral this compound, the corresponding β-keto ester, tert-butyl 2-methyl-3-oxopropanoate, would be the substrate. Ruthenium complexes with chiral bisphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the asymmetric hydrogenation of β-keto esters, often providing high yields and excellent enantioselectivities. researchgate.net The reaction is typically carried out under a hydrogen atmosphere, and the choice of solvent and reaction conditions can influence the stereochemical outcome. These catalysts have demonstrated broad applicability, successfully hydrogenating a variety of functionalized ketones. nih.govrsc.org A systematic search for the transition state structures in the RuCl₂-((R)-BINAP)-catalyzed asymmetric hydrogenation of methyl-3-oxobutanoate has provided insights into the mechanism and the origins of stereoselectivity. nih.gov

Table 3: Chiral Ligands for Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate Type | Typical Enantiomeric Excess (ee) |

| Ru-BINAP | β-Keto esters | Up to 97% |

| Ru-PhTRAP | Benzisoxazoles | Up to 57% |

| Ru-(S)-SEGPHOS/Chiral Phosphoric Acid | Aldehydes with Butadiene | High |

Ruthenium-Complex Promoted Enantioselective Hydrogenation of Acrylate (B77674) Esters

A prominent method for synthesizing chiral 3-hydroxy-2-methylpropanoate esters involves the asymmetric hydrogenation of corresponding α-methyl-β-hydroxyacrylate substrates. The use of Ruthenium-based catalysts has proven effective for this transformation. Research has demonstrated that this highly enantioselective hydrogenation is robust and practical, allowing for the synthesis of tert-butyl 3-hydroxy-2-methylpropanoic acid on a multigram scale, achieving excellent yields and a high enantiomeric excess (ee) of up to 94%. researchgate.net This process represents a direct pathway to the chiral product by selectively adding hydrogen across the double bond of an acrylate precursor, governed by the chiral environment of the ruthenium complex.

Investigation of Catalyst Precursors, Solvents, and Ligand Effects on Enantioselectivity

The success of the enantioselective hydrogenation is highly dependent on the careful optimization of reaction parameters. A thorough investigation into the effects of various factors is crucial for maximizing both yield and enantioselectivity. researchgate.net

Key parameters that influence the reaction outcome include:

Catalyst Precursors: The choice of the initial ruthenium complex is a fundamental starting point for the catalytic system.

Solvents: The reaction medium can significantly impact catalyst activity and selectivity. Solvents such as tert-butyl methyl ether and toluene (B28343) have been shown to be effective, with toluene sometimes offering more robust results. nih.gov

Ligands: Chiral ligands coordinated to the ruthenium center are essential for inducing asymmetry. The steric and electronic properties of these ligands are critical in differentiating the faces of the prochiral substrate. researchgate.net The examination of various commercially available and proprietary ligands is a standard part of methods development to find the optimal choice for a specific transformation. nih.gov

Reaction Conditions: Parameters such as temperature and hydrogen pressure are also fine-tuned to achieve the desired outcome. researchgate.net

The systematic study of these variables allows for the development of a highly optimized and practical synthetic process.

Table 1: Factors Affecting Enantioselective Hydrogenation

| Parameter | Influence on Reaction | Example Variables |

|---|---|---|

| Catalyst Precursor | Determines the active catalytic species. | Ru(OAc)₂, RuCl₂ complexes |

| Ligand | Controls the stereochemical outcome (enantioselectivity). | Chiral phosphines (e.g., BINAP, WingPhos derivatives) nih.gov |

| Solvent | Affects solubility, catalyst stability, and reaction rate. | Toluene, Methanol, tert-Butyl methyl ether (MTBE) researchgate.netnih.gov |

| Temperature | Influences reaction rate and can affect selectivity. | Lower or higher temperatures can decrease yield. nih.gov |

| Hydrogen Pressure | A key reactant; pressure affects reaction kinetics. | Optimized for specific catalyst systems. researchgate.net |

Conventional Chemical Synthesis Routes

Beyond asymmetric catalysis, several conventional chemical methods are employed to synthesize this compound.

Acid-Catalyzed Esterification of Substituted Propanoic Acids

A straightforward and common method for producing esters is the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 3-hydroxy-2-methylpropanoic acid is reacted with a source of the tert-butyl group, typically tert-butanol or isobutylene, in the presence of an acid catalyst. google.com Solid acid catalysts, such as the ion-exchange resin AMBERLYST-15, are often used to simplify product purification. google.com

The reaction yield and rate are influenced by several factors, including the molar ratio of reactants, temperature, and the amount of catalyst. researchgate.net Increasing the excess of the alcohol and raising the temperature generally lead to higher conversion rates and yields. researchgate.net For instance, studies on similar propanoic acids have shown that changing the acid-to-alcohol molar ratio from 1:2.5 to 1:10 significantly increases the final ester yield. researchgate.net

Table 2: Effect of Molar Ratio on Esterification of Propanoic Acid

| Acid/Alcohol Molar Ratio | Relative Reaction Rate | Relative Ester Yield |

|---|---|---|

| 1/2.5 | Slower | Lower |

| 1/5.0 | Intermediate | Intermediate |

| 1/10 | Faster | Higher |

Data adapted from general findings on propanoic acid esterification. researchgate.net

Multi-Step Conversions from Nitrile Precursors via Hydrolysis and Esterification

A versatile, though multi-step, approach begins with a nitrile precursor. This synthetic sequence involves two primary transformations:

Hydrolysis: The nitrile group (-CN) of a suitable starting material, such as 3-hydroxy-2-methylpropanenitrile, is hydrolyzed to a carboxylic acid (-COOH). This step is typically carried out under acidic or basic conditions, yielding 3-hydroxy-2-methylpropanoic acid.

Esterification: The resulting carboxylic acid is then subjected to esterification with a tert-butyl source, as described in the previous section (2.3.1), to form the final product, this compound. google.com

Stereoselective Aldol Reaction Sequences

The aldol reaction is a powerful carbon-carbon bond-forming reaction that can be used to construct the β-hydroxy ester framework with stereochemical control. wiley-vch.de For the synthesis of this compound, a stereoselective aldol reaction would typically involve the reaction of a boron or titanium enolate of a tert-butyl propionate (B1217596) derivative with formaldehyde or a suitable equivalent.

The stereochemical outcome of the reaction (syn vs. anti products) is often controlled by the geometry of the enolate intermediate (Z vs. E). According to the Zimmerman-Traxler model, a chair-like six-membered transition state is proposed, where (Z)-enolates generally lead to syn-aldol adducts and (E)-enolates lead to anti-aldol adducts. harvard.edu By carefully selecting the reagents and reaction conditions, including the use of chiral auxiliaries or catalysts, it is possible to achieve high levels of diastereoselectivity and enantioselectivity, providing a controlled route to specific chiral isomers of the target compound. wiley-vch.deharvard.edu

Chemical Reactivity, Transformations, and Mechanistic Insights

Hydroxyl Group Functionalization and Protecting Group Strategies

The primary hydroxyl group is a key site for modification, enabling chain extension and the introduction of other functionalities. Its protection is often a prerequisite for reactions involving the other parts of the molecule, such as the enolization of the ester.

Silylation Reactions for Hydroxyl Protection (e.g., tert-Butyldiphenylsilylation)

The primary hydroxyl group of tert-butyl 3-hydroxy-2-methylpropanoate can be readily protected as a silyl (B83357) ether. Silyl ethers are widely used protecting groups due to their ease of installation, general stability across a range of reaction conditions, and selective removal. Among the various silyl groups, the tert-butyldiphenylsilyl (TBDPS) group is noted for its significant steric bulk and high stability, particularly its resistance to acidic conditions that might cleave the tert-butyl ester.

The protection reaction is typically carried out by treating the alcohol with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base. Imidazole is a common choice as it acts as both a base and a catalyst, activating the silyl chloride. The reaction is usually performed in an aprotic polar solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The product of this reaction is tert-butyl 3-(tert-butyldiphenylsilyloxy)-2-methylpropanoate. sigmaaldrich.com

| Reactant | Reagents | Product |

| This compound | 1. TBDPSCl 2. Imidazole 3. DMF | tert-Butyl 3-(tert-butyldiphenylsilyloxy)-2-methylpropanoate |

Orthogonal Protecting Group Compatibility in Multi-Step Syntheses

In complex, multi-step syntheses, the ability to selectively remove one protecting group in the presence of others is crucial. This strategy is known as orthogonal protection. This compound is an excellent scaffold for demonstrating this principle. The tert-butyl ester and a silyl ether protecting the hydroxyl group form a classic orthogonal pair.

The tert-butyl ester is characterized by its stability to basic, nucleophilic, and reducing conditions but is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA). thieme-connect.comthieme.de In contrast, a silyl ether, such as a TBDPS ether, is stable to a wide range of conditions but is specifically cleaved by fluoride (B91410) ion sources, most commonly tetrabutylammonium (B224687) fluoride (TBAF).

This differential reactivity allows for selective manipulation of the molecule. For instance, the hydroxyl group can be protected with a TBDPS group, and a subsequent reaction can be performed elsewhere in the molecule. Later, the tert-butyl ester can be selectively hydrolyzed with acid to reveal the carboxylic acid, leaving the TBDPS group intact. Conversely, the silyl ether can be removed with TBAF to expose the hydroxyl group while the tert-butyl ester remains unaffected. This compatibility is essential when using this compound as a chiral building block for the synthesis of complex natural products and pharmaceuticals. nih.govsigmaaldrich.com

Ester Moiety Transformations

The tert-butyl ester is a sterically hindered and electronically rich functional group that governs a significant portion of the molecule's reactivity. Its transformations primarily involve cleavage or conversion to other esters.

Hydrolysis under Acidic and Basic Conditions

A defining characteristic of the tert-butyl ester is its differential stability toward acidic and basic hydrolysis.

Acidic Conditions: The ester is highly labile under acidic conditions. The hydrolysis proceeds through a unimolecular mechanism (AAL1) involving the protonation of the carbonyl oxygen, followed by the departure of the alcohol moiety as a stable tert-butyl carbocation. This cation is then quenched by water or another nucleophile. This reaction is typically fast and clean, often performed with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane at room temperature.

Basic Conditions: In contrast, the tert-butyl ester is remarkably stable to basic hydrolysis. The standard saponification mechanism (BAC2) involves the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon. However, the extreme steric hindrance provided by the bulky tert-butyl group shields the carbonyl carbon from this attack, rendering the ester resistant to cleavage by common bases like sodium hydroxide or lithium hydroxide, even at elevated temperatures.

| Condition | Reagents | Outcome | Mechanism |

| Acidic | TFA, H₂O, DCM | Rapid Hydrolysis to Carboxylic Acid | AAL1 |

| Basic | NaOH, H₂O/MeOH | No Reaction | BAC2 (Inhibited) |

Transesterification with Different Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol. For tert-butyl esters, this transformation is most efficiently achieved under acidic catalysis, leveraging the same mechanistic pathway as acidic hydrolysis. organic-chemistry.org

In the presence of an acid catalyst (e.g., sulfuric acid or a Lewis acid) and a large excess of a different alcohol (R'-OH), the carbonyl group of this compound becomes protonated. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is driven forward by the elimination of tert-butanol (B103910), facilitated by the formation of the stable tert-butyl cation. This method allows for the conversion of the tert-butyl ester into other esters, such as methyl or ethyl esters, which may be desirable for subsequent synthetic steps. acs.org

| Substrate | Alcohol (R'-OH) | Catalyst | Product |

| This compound | Methanol (CH₃OH) | H₂SO₄ (cat.) | Methyl 3-hydroxy-2-methylpropanoate |

| This compound | Ethanol (CH₃CH₂OH) | H₂SO₄ (cat.) | Ethyl 3-hydroxy-2-methylpropanoate |

| This compound | Benzyl (B1604629) Alcohol (BnOH) | H₂SO₄ (cat.) | Benzyl 3-hydroxy-2-methylpropanoate |

Carbonyl Reactivity and Alpha-Functionalization

The carbon atom at the C2 position, alpha to the ester carbonyl, is weakly acidic and can be deprotonated to form an enolate. This enolate is a powerful carbon nucleophile that can be used to form new carbon-carbon bonds, enabling the alkylation or functionalization of the alpha-position. libretexts.orgmasterorganicchemistry.com

To achieve this transformation, two critical conditions must be met. First, the primary hydroxyl group must be protected (e.g., as a silyl ether) to prevent it from being deprotonated by the strong base. Second, a very strong, non-nucleophilic base is required to deprotonate the alpha-carbon effectively. Lithium diisopropylamide (LDA) is the base of choice for this purpose, as it is sufficiently strong to form the ester enolate quantitatively and is too sterically hindered to act as a nucleophile toward the ester carbonyl. researchgate.net

The reaction is typically performed at a low temperature (-78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). Once the lithium enolate is formed, it can be treated with an electrophile, such as an alkyl halide (e.g., methyl iodide or benzyl bromide), in an SN2 reaction to yield the α-alkylated product. fiveable.me

| Step | Starting Material | Reagents | Intermediate/Product |

| 1. Protection | This compound | TBDPSCl, Imidazole | tert-Butyl 3-(tert-butyldiphenylsilyloxy)-2-methylpropanoate |

| 2. Enolate Formation | Protected Ester | LDA, THF, -78 °C | Lithium Enolate Intermediate |

| 3. Alkylation | Lithium Enolate | Methyl Iodide (CH₃I) | tert-Butyl 3-(tert-butyldiphenylsilyloxy)-2,2-dimethylpropanoate |

Reduction of Ketone Intermediates to Specific Hydroxy Configurations

The stereoselective synthesis of this compound often proceeds via the reduction of its corresponding β-keto ester intermediate, tert-butyl 2-methyl-3-oxopropanoate. The configuration of the resulting hydroxyl group is critically dependent on the choice of reducing agent and reaction conditions, which allows for the targeted synthesis of either syn or anti diastereomers.

For instance, reductions of β-hydroxy ketones can be directed to form syn derivatives through non-chelating reducing agents. Conversely, the use of chelating salts like zinc chloride (ZnCl₂) prior to reduction with reagents such as sodium borohydride (B1222165) (NaBH₄) can favor the formation of anti-β-hydroxy sulfones through a Cram-chelate model. preprints.org This control over diastereoselectivity is fundamental in multi-step syntheses where the stereochemistry of the final product is crucial.

The reduction of related β-keto esters has been studied to understand the factors influencing stereochemical outcomes. The choice of reducing agent and the steric and electronic environment of the ketone intermediate play a pivotal role in directing the approach of the hydride nucleophile, thereby establishing the desired hydroxy configuration.

Enolate Chemistry and Stereoselective Alkylation

Enolate chemistry is fundamental to the synthesis and functionalization of esters like this compound. Enolates are powerful nucleophiles formed by the deprotonation of the α-carbon adjacent to the carbonyl group. masterorganicchemistry.com The choice of base is critical for efficient and regioselective enolate formation. Strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA), Lithium Hexamethyldisilazide (LHMDS), and Lithium Tetramethylpiperidide (LTMP) are commonly employed to ensure complete and irreversible deprotonation. bham.ac.uk

The stereochemistry of the resulting enolate (Z or E) can be influenced by the base and solvent conditions. For esters, the trans (E)-enolate is generally favored. bham.ac.uk Once formed, these enolates can undergo stereoselective alkylation. This process is often guided by the use of chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the approach of the electrophile (e.g., an alkyl halide) to one face of the enolate. This strategy allows for the creation of new stereocenters with high levels of control. For example, chiral oxazolidinones have been successfully used as auxiliaries in the stereoselective synthesis of 2-alkyl-3-hydroxy carbonyl compounds. masterorganicchemistry.com

Recent advancements have also explored the stereoselective alkylation of titanium(IV) enolates with tert-butyl peresters, a method that proceeds through a radical mechanism to introduce secondary or tertiary alkyl groups with excellent diastereoselectivity (dr ≥97:3). researchgate.netnih.gov This approach provides a powerful tool for constructing challenging quaternary carbon centers. frontiersin.org

Table 1: Bases for Enolate Formation

| Base | Abbreviation | Common Use |

|---|---|---|

| Lithium Diisopropylamide | LDA | Forms kinetic enolates from ketones and esters. bham.ac.uk |

| Lithium Hexamethyldisilazide | LHMDS | Often provides cis-enolates. bham.ac.uk |

Participation in Complex Reaction Sequences

The structural motif of this compound is found within the products of several important carbon-carbon bond-forming reactions, highlighting its relevance in the synthesis of complex molecules.

Baylis-Hillman Reaction The Baylis-Hillman reaction is a powerful method that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile like a tertiary amine (e.g., DABCO) or a phosphine (B1218219). wikipedia.orgorganic-chemistry.org The product is a densely functionalized allylic alcohol, known as a Baylis-Hillman adduct. wikipedia.org For example, the reaction between methyl acrylate (B77674) and an aldehyde yields a methyl 3-hydroxy-2-methylenepentanoate derivative. orgsyn.org Subsequent hydrogenation of the double bond in this adduct can produce a structure analogous to this compound. The reaction is valued for its high atom economy and the versatile functionality of its products, which serve as key intermediates in the synthesis of natural products like salinosporamide A. wikipedia.org

Julia-Kocienski Reaction The Julia-Kocienski reaction is a highly regarded olefination protocol used to synthesize alkenes, particularly with high (E)-selectivity. alfa-chemistry.comorganic-chemistry.org The reaction involves the coupling of a heteroaryl sulfone (often a benzothiazol-2-yl or 1-tert-butyl-1H-tetrazol-5-yl sulfone) with a carbonyl compound (an aldehyde or ketone). preprints.orgalfa-chemistry.com While this compound is not a direct reactant or product, its structural components can be assembled or modified using this methodology. For instance, fragments containing the β-hydroxy ester motif can be incorporated into larger molecules via the stereoselective formation of a carbon-carbon double bond afforded by the Julia-Kocienski reaction. The reaction's tolerance for a wide range of functional groups makes it a valuable tool in the late stages of complex natural product synthesis. nih.gov

Proposed Reaction Mechanisms for Synthesis and Interconversion

Understanding the mechanisms of the reactions that form this compound is crucial for optimizing reaction conditions and controlling stereochemical outcomes.

Mechanism of the Baylis-Hillman Reaction The accepted mechanism for the Baylis-Hillman reaction begins with the conjugate addition of the nucleophilic catalyst (e.g., DABCO) to the activated alkene (e.g., an acrylate ester). This forms a zwitterionic enolate intermediate. This nucleophilic intermediate then adds to the carbonyl group of the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the final allylic alcohol product. organic-chemistry.org The rate-determining step is often the second-order reaction between the aldehyde and the zwitterionic intermediate. organic-chemistry.org

Mechanism of the Julia-Kocienski Olefination The Julia-Kocienski reaction mechanism involves several key steps:

Metallation: A strong base deprotonates the α-carbon of the heteroaryl sulfone to form a stabilized carbanion. alfa-chemistry.com

Addition: The sulfone carbanion adds to the carbonyl electrophile (aldehyde or ketone), forming a β-alkoxysulfone adduct. preprints.org

Smiles Rearrangement: The β-alkoxysulfone intermediate can spontaneously undergo a Smiles rearrangement. preprints.org

β-Elimination: The rearranged intermediate then undergoes β-elimination, expelling sulfur dioxide (SO₂) and an aryloxide anion to form the final alkene product. preprints.org

The stereochemical outcome of the reaction is determined during the addition and subsequent elimination steps, with the reaction conditions often favoring the formation of the more stable (E)-alkene. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| tert-Butyl 2-methyl-3-oxopropanoate |

| Sodium borohydride |

| Zinc chloride |

| Lithium Diisopropylamide |

| Lithium Hexamethyldisilazide |

| Lithium Tetramethylpiperidide |

| Methyl acrylate |

| Salinosporamide A |

| Benzothiazol-2-yl sulfone |

| 1-tert-butyl-1H-tetrazol-5-yl sulfone |

| Sulfur dioxide |

| DABCO (1,4-Diazabicyclo[2.2.2]octane) |

| Titanium(IV) |

| tert-Butyl peresters |

Advanced Applications As a Chiral Building Block in Complex Molecule Synthesis

Stereocontrolled Introduction of Chirality into Target Molecules

The inherent chirality of tert-butyl 3-hydroxy-2-methylpropanoate allows it to act as a template, guiding the formation of new stereocenters in a predictable manner. This process, known as stereocontrolled synthesis, is fundamental to creating enantiomerically pure compounds. The defined stereocenter at the C2 position of the propanoate backbone directly influences the stereochemical outcome of subsequent reactions. For instance, reactions involving the hydroxyl group or the adjacent carbon atom are spatially hindered on one face of the molecule, forcing incoming reagents to approach from the opposite, less-hindered face. This directional influence ensures that the resulting product is formed with a specific and controlled three-dimensional geometry. Such precise control is a cornerstone of modern asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. mdpi.com

Synthetic Utility in Forming Diverse Chiral Scaffolds

The chemical structure of this compound allows it to be transformed into a wide variety of other chiral molecules, or "scaffolds," which form the core structures of more complex compounds.

The functional groups within this compound—the ester and the hydroxyl group—can be chemically modified to create different classes of chiral compounds.

Chiral β-Lactams: While direct synthesis from this specific ester is not commonly documented, β-hydroxy esters are crucial precursors for β-lactams, the core structure of penicillin and other antibiotics. A typical synthetic route involves converting the hydroxyl group into a leaving group (like a mesylate or tosylate) and then introducing a nitrogen-containing group (an azide (B81097) or amine). Subsequent cyclization, where the nitrogen attacks the ester or a derivative thereof, forms the four-membered β-lactam ring with the original stereochemistry preserved. acs.orgacs.org

Chiral Diols: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, converting the initial molecule into a chiral 1,3-diol. nih.govresearchgate.net These diols, which contain two hydroxyl groups in a specific spatial arrangement, are common structural motifs in many natural products. researchgate.netacs.org The stereochemistry of the newly formed hydroxyl group can often be controlled by the choice of reagents and reaction conditions, guided by the existing stereocenter. acs.org

α-Hydroxyketones: These compounds are valuable intermediates in organic synthesis. nih.govnih.govresearchgate.net The synthesis of α-hydroxyketones can be achieved through various oxidative methods applied to ketone precursors. organic-chemistry.orgrsc.org Starting from a β-hydroxy ester like this compound, a multi-step sequence would be necessary. This could involve protecting the existing hydroxyl group, converting the ester to a ketone, and then introducing a hydroxyl group on the alpha-carbon. Asymmetric methods for this final hydroxylation step are well-established, ensuring that the new stereocenter is formed with high enantiomeric purity. nih.govnih.gov

Table 1: Synthetic Transformations of this compound

| Starting Material | Target Scaffold | Key Transformation Steps | Reagents Example |

|---|---|---|---|

| This compound | Chiral 1,3-Diol | Ester Reduction | Lithium Aluminum Hydride (LiAlH₄) |

| This compound | Chiral β-Lactam | Hydroxyl activation, Azide substitution, Cyclization | 1. MsCl, Et₃N 2. NaN₃ 3. Reduction, Cyclization |

| This compound | Chiral α-Hydroxyketone | Protection, Ester-to-Ketone conversion, α-Hydroxylation | 1. TBDPSCl 2. Grignard Reagent 3. Davis Oxaziridine |

The introduction of fluorine into organic molecules can significantly alter their properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. tandfonline.comresearchgate.netnih.gov Consequently, fluorinated compounds are highly sought after in medicinal chemistry. researchgate.netnih.gov

The hydroxyl group of this compound can be replaced with a fluorine atom using deoxofluorinating reagents (e.g., DAST or Deoxo-Fluor). This reaction typically proceeds with inversion of stereochemistry, providing a predictable route to the corresponding chiral fluorinated ester. The resulting molecule combines the stereochemical information of the original building block with the unique physicochemical properties imparted by the fluorine atom. ki.si

Synthetic Advantages of Fluorinated Chiral Molecules:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, which can prolong the active life of a drug in the body. nih.gov

Modulation of pKa: Fluorine's high electronegativity can lower the pKa of nearby acidic or basic groups, which can optimize a drug's solubility and ability to cross cell membranes.

Conformational Control: The fluorine atom can influence the preferred shape (conformation) of a molecule, potentially locking it into a geometry that is optimal for binding to its target protein. tandfonline.com

Macrocycles—large ring structures—are prevalent in many natural products with potent biological activities, including antibiotics and anticancer agents. nih.gov The synthesis of these large rings is challenging due to unfavorable entropy. Chiral building blocks like this compound can be incorporated into a long linear precursor chain. The defined stereochemistry of the building block helps to pre-organize the linear chain into a specific conformation that favors ring closure over intermolecular polymerization. chemrxiv.org

In a common strategy known as macrolactonization, the hydroxyl group of the building block (after removal of the tert-butyl group to reveal the carboxylic acid) can be used to form an ester linkage with a terminal alcohol at the other end of the precursor chain, closing the ring. The stereocenter on the building block influences the transition state of this cyclization, often leading to a high degree of stereocontrol in the final macrocyclic product. nih.govresearchgate.net

Precursor in the Synthesis of Key Pharmaceutical Intermediates

Due to its utility in creating complex, stereochemically defined structures, this compound and similar β-hydroxy esters are valuable precursors for key intermediates in the synthesis of pharmaceuticals.

A prominent example is the synthesis of the C-13 side-chain of Paclitaxel (Taxol®), a widely used chemotherapy agent. acs.orgyork.ac.uk This side-chain is an N-benzoyl-(2R,3S)-phenylisoserine unit, which contains a β-amino-α-hydroxy acid structure. nih.govresearchgate.net Chiral β-hydroxy esters are ideal starting points for creating this arrangement. Synthetic strategies often involve the stereoselective opening of a related epoxide to install the amino group, with the stereochemistry being meticulously controlled throughout the synthesis. acs.orgfigshare.com The use of a chiral building block from the outset simplifies the synthesis and ensures the final product has the correct absolute stereochemistry required for its potent biological activity. york.ac.ukresearchgate.net

Role in Total Synthesis of Natural Products and Bioactive Compounds

Intermediacy in the Total Synthesis of Macrolide Antibiotics

The structural motif of a hydroxyl group at the C3 position and a methyl group at the C2 position is a recurring feature in the backbone of many polyketide-derived macrolide antibiotics. Consequently, chiral precursors containing this arrangement are of significant interest to synthetic chemists.

Erythronolide A is the aglycone of the widely used antibiotic erythromycin (B1671065) A. Its complex structure, featuring ten stereocenters and a 14-membered macrolactone ring, has made it a formidable target for total synthesis. While various synthetic strategies have been developed to construct this intricate molecule, current literature does not prominently feature tert-butyl 3-hydroxy-2-methylpropanoate as a primary starting material. Synthetic approaches often rely on other chiral precursors or asymmetric reactions to establish the numerous stereocenters of the erythronolide core.

The epothilones are a class of 16-membered macrolides that have garnered significant attention as potent anticancer agents due to their ability to stabilize microtubules. The total syntheses of epothilones B and D have been accomplished by several research groups. A notable synthesis of both epothilones B and D commences from optically pure (S)-malic acid and methyl (R)-3-hydroxy-2-methylpropionate. Current time information in New York, NY, US. In this approach, the latter serves as a key chiral building block. However, the use of this compound in the total synthesis of epothilones B and D has not been extensively documented in the scientific literature.

Contribution to the Synthesis of Antimitotic and Anticancer Agents

The application of this compound and its parent acid is more definitively established in the synthesis of other complex antimitotic agents, where it serves as a crucial starting material for key fragments of the target molecules.

(+)-Discodermolide is a marine-derived polyketide that exhibits potent microtubule-stabilizing and immunosuppressive activities. Its complex structure and promising biological profile have made it a highly sought-after target for total synthesis. The seminal total synthesis of the unnatural antipode, (-)-discodermolide, by Schreiber and coworkers, which established the absolute stereochemistry of the natural product, utilized 3-hydroxy-2-methylpropionate as a key starting material. wikipedia.orgwikiwand.comnih.gov

In this synthetic strategy, two primary fragments of the discodermolide backbone were derived from 3-hydroxy-2-methylpropionate. nih.gov Similarly, the first-generation total synthesis of (-)-discodermolide reported by Smith and coworkers also employed a triply convergent strategy where all three major fragments originated from a common precursor derived from 3-hydroxy-2-methylpropionate. wikiwand.com This common precursor was synthesized efficiently on a large scale, highlighting the strategic importance of this chiral building block in accessing significant quantities of the complex natural product. wikiwand.com

| Synthetic Campaign | Key Fragment Derived from 3-hydroxy-2-methylpropionate | Reference |

| Schreiber Synthesis of (-)-Discodermolide | Two homoallylic alcohol fragments | wikipedia.orgnih.gov |

| Smith First-Generation Synthesis of (-)-Discodermolide | Common precursor for all three major fragments | wikiwand.com |

(-)-Spongidepsin is a 13-membered cyclodepsipeptide isolated from a marine sponge of the genus Spongia. It has demonstrated cytotoxic and antiproliferative effects against several cancer cell lines. acs.org The total synthesis of (-)-spongidepsin has been achieved through various routes. A convergent and stereoselective synthesis reported in the literature commences from the commercially available Roche ester, which is methyl (S)-3-hydroxy-2-methylpropionate. acs.org In this synthesis, the Roche ester is elaborated over several steps to form a key C1-C5 fragment of the spongidepsin (B1249252) molecule. acs.orgacs.org While the core 3-hydroxy-2-methylpropanoate structure is utilized, the specific tert-butyl ester is not the documented starting material in these prominent synthetic approaches.

Precursor to Other Complex Natural Products

The utility of 3-hydroxy-2-methylpropionate and its esters extends beyond the aforementioned examples, serving as a versatile chiral building block in the synthesis of a variety of other natural products. Its inherent stereochemistry and functional handles allow for its incorporation into diverse synthetic strategies. For instance, (R)-3-hydroxy-2-methylpropionate has been used as a starting point in the synthesis of dithiane-containing fragments that are components of other complex natural products. uwindsor.ca The development of new synthetic methods continues to expand the repertoire of natural products that can be accessed from this and other fundamental chiral building blocks. nih.gov

(-)-Maysine

The total synthesis of (-)-Maysine, a potent antineoplastic agent belonging to the maytansinoid class of natural products, represents a significant achievement in synthetic organic chemistry. A convergent synthesis of this macrocycle was accomplished by A. I. Meyers and his research group. acs.orgresearchgate.net In their strategy, the complex molecule was broken down into smaller, manageable fragments that were synthesized independently and then coupled together.

One of the key fragments for the ansa chain of (-)-maysine was constructed starting from the chiral precursor, methyl (R)-3-hydroxy-2-methylpropanoate. researchgate.net This readily available starting material was used to establish the correct stereochemistry required in the final natural product. The synthesis involved a series of transformations to elaborate the C4 building block into a more complex intermediate suitable for coupling with other fragments of the maysine (B14652922) structure. This convergent approach, relying on the stereochemical integrity of building blocks like the Roche ester, was pivotal in achieving the final synthesis of (-)-maysine. researchgate.net

Table 1: Key Stages in the Synthesis of a (-)-Maysine Fragment

| Starting Material | Key Transformation Type | Resulting Intermediate Structure |

|---|---|---|

| Methyl (R)-3-hydroxy-2-methylpropanoate | Homologation and functional group manipulation | Elaborated ansa chain fragment |

| Ansa chain fragment & Amide fragment | Fragment coupling | Precursor to the macrocycle |

Brassinolide (B613842) and its Biosynthetic Precursors

Brassinolide is a plant steroid that exhibits significant growth-promoting activity. The formal synthesis of 24α-methylbrassinosteroids, which includes brassinolide and its precursors, has been successfully performed utilizing methyl-3-hydroxy-2-methylpropionate as a key chiral starting material. The stereochemistry of the methyl group at the C24 position of the steroid side chain is a crucial determinant of biological activity, and its configuration is directly established by the choice of the appropriate enantiomer of the starting propanoate.

In a formal synthesis, the desired enantiomer of methyl-3-hydroxy-2-methylpropionate is subjected to a sequence of reactions to convert it into a chiral intermediate. This intermediate contains the necessary stereochemical information and functional groups for the formation of the C23-C28 fragment of the brassinolide side chain. This fragment is then coupled to a steroid nucleus to construct the final carbon skeleton.

Table 2: Role of Methyl-3-hydroxy-2-methylpropionate in Brassinolide Synthesis

| Chiral Building Block | Key Contribution | Target Molecules |

|---|---|---|

| Enantiomer of methyl-3-hydroxy-2-methylpropionate | Sets the stereochemistry of the methyl group at the C24 position. | Brassinolide |

Applications in the Synthesis of Carbapenem (B1253116) Antibiotics

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. A critical intermediate in the synthesis of many carbapenems, such as thienamycin (B194209) and its 1β-methyl derivatives, is (3R,4R)-4-acetoxy-3-[(R)-1-hydroxyethyl]-2-azetidinone. The stereocontrolled synthesis of this key building block and its derivatives can be achieved using methyl (S)-3-hydroxy-2-methylpropanoate.

One synthetic route involves the conversion of methyl (S)-3-hydroxy-2-methylpropanoate into the corresponding aldehyde, (S)-3-(tert-butyldimethylsilyloxy)-2-methylpropanal. This chiral aldehyde is then reacted with N-benzylhydroxylamine to form a chiral nitrone. A subsequent [2+2] cycloaddition reaction between this nitrone and benzyl (B1604629) crotonate leads to the formation of a chiral isoxazolidine (B1194047). koreascience.kr This isoxazolidine contains the core carbon framework and the correct relative stereochemistry of the substituents that will become the C3 and C4 positions of the β-lactam ring. The N-O bond of the isoxazolidine is then reductively cleaved to yield a β-amino acid ester, which is subsequently cyclized to form the desired 2-azetidinone (β-lactam) ring. koreascience.kr This strategy effectively translates the stereochemical information from the initial propanoate ester to the complex chiral centers of the carbapenem core.

Table 3: Synthetic Pathway to Carbapenem Intermediates

| Precursor | Key Reaction Step | Intermediate |

|---|---|---|

| Methyl (S)-3-hydroxy-2-methylpropanoate | Oxidation & Silylation | (S)-3-(tert-butyldimethylsilyloxy)-2-methylpropanal |

| Chiral Aldehyde & N-benzylhydroxylamine | Condensation | Chiral Nitrone |

| Chiral Nitrone & Benzyl crotonate | 1,3-Dipolar Cycloaddition | Chiral Isoxazolidine |

Research on Structural Analogues and Chemically Modified Derivatives

Modification of Ester Group (e.g., tert-Butyl vs. Methyl vs. Ethyl)

The ester group is a primary site for modification, with the size and nature of the alkyl substituent having significant implications for the compound's reactivity and stability. The comparison between tert-butyl, ethyl, and methyl esters of 3-hydroxy-2-methylpropanoate illustrates the role of steric hindrance.

The tert-butyl group is a large, bulky substituent that provides considerable steric shielding to the adjacent carbonyl carbon. fiveable.meresearchgate.net This steric hindrance makes the carbonyl group less accessible to nucleophilic attack, which is the key step in hydrolysis. fiveable.me Consequently, tert-butyl esters are generally more stable and resistant to both chemical and enzymatic hydrolysis compared to their less hindered methyl and ethyl counterparts. fiveable.menih.gov While methyl and ethyl esters are readily cleaved by cellular esterases, the bulkiness of the tert-butyl group can significantly slow this process. nih.govnih.gov This differential stability is a key consideration in prodrug design, where an ester might be used to mask a carboxylic acid until it reaches its target. nih.gov The choice of ester, therefore, allows for the modulation of a compound's metabolic lability. nih.gov

Below is a comparison of the basic properties of these ester analogues:

Interactive Table: Comparison of 3-hydroxy-2-methylpropanoate Esters| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|

| tert-Butyl 3-hydroxy-2-methylpropanoate | C₈H₁₆O₃ | 160.21 chemscene.com | High steric hindrance, increased stability. fiveable.me |

| Ethyl 3-hydroxy-2-methylpropanoate | C₆H₁₂O₃ | 132.16 | Moderate steric hindrance. |

| Methyl 3-hydroxy-2-methylpropanoate | C₅H₁₀O₃ | 118.13 cymitquimica.com | Low steric hindrance, higher reactivity. |

Alterations at the α-Carbon Position (e.g., Geminal Dimethyl Substitution)

Modification at the α-carbon, such as the introduction of a second methyl group to create a geminal dimethyl substitution, significantly alters the molecular structure and reactivity. This change results in the formation of a quaternary carbon center, which imposes notable steric constraints. This phenomenon, often referred to as the Thorpe-Ingold effect, can influence the thermodynamics and kinetics of reactions involving the adjacent functional groups. pku.edu.cn

The presence of a geminal dimethyl group can reduce the reactivity of the molecule by sterically hindering access to nearby reaction sites. nih.gov For instance, in polymerization reactions of related thiolactone monomers, a geminal dimethyl group was found to confer better control over the reaction by reducing the activity of chain-end groups and stabilizing the resulting polymer backbone. pku.edu.cnchemrxiv.orgresearchgate.net This substitution can restrain the conformational flexibility of the molecule, favoring specific arrangements that minimize steric repulsion. pku.edu.cnunina.it Such conformational locking can be critical in the context of molecular recognition, where a precise three-dimensional shape is often required for binding to a biological target. The sluggish reactivity of some geminally substituted compounds in Diels-Alder reactions has been attributed to increased repulsion in the transition state. nih.gov

Interactive Table: Effect of α-Carbon Substitution

| Compound Name | Structure | Key Structural Change | Consequence |

|---|---|---|---|

| This compound | C(C)(CO)C(O) | Single methyl group at α-carbon | Standard steric profile |

| tert-Butyl 3-hydroxy-2,2-dimethylpropanoate | C(C)(CO)C(C)(C)O | Geminal dimethyl group at α-carbon cymitquimica.com | Increased steric hindrance, potential conformational restriction. pku.edu.cn |

Introduction of Halogenated Moieties (e.g., Trifluoromethyl Group) and their Electronic Effects

The introduction of halogenated moieties, particularly the trifluoromethyl (CF₃) group, is a widely used strategy in medicinal chemistry to modify a molecule's properties. mdpi.comresearchgate.net The CF₃ group has profound electronic effects, acting as a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This property can significantly alter the reactivity of adjacent functional groups; for example, a ketone carbonyl becomes more susceptible to nucleophilic attack. nih.gov

Replacing a methyl group with a trifluoromethyl group also impacts other physicochemical properties. The CF₃ group is more lipophilic than a methyl group, which can enhance membrane permeability and facilitate transport into cells. mdpi.com Although sometimes considered a bioisostere for ethyl or isopropyl groups due to its size, the trifluoromethyl group is significantly bulkier than a methyl group, which can introduce steric effects that influence binding to a target. mdpi.comresearchgate.netdocumentsdelivered.com The combination of its steric bulk, high electronegativity, and lipophilicity makes the CF₃ group a unique substituent that can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions with biological targets. mdpi.comacs.org In some cases, replacing a CF₃ group with other bulky groups can even switch a molecule's function from a receptor agonist to an antagonist, highlighting the group's critical role in molecular recognition. nih.govebi.ac.uk

Interactive Table: Comparison of Methyl vs. Trifluoromethyl Derivatives

| Moiety | Electronic Effect | Steric Profile | Lipophilicity | Impact on Reactivity |

|---|---|---|---|---|

| Methyl (-CH₃) | Weakly electron-donating | Smaller | Lower | Baseline reactivity |

| Trifluoromethyl (-CF₃) | Strongly electron-withdrawing mdpi.com | Larger than methyl mdpi.com | Higher mdpi.com | Increases electrophilicity of adjacent centers. nih.gov |

Synthesis and Application of Protecting Group Variants (e.g., Benzyloxycarbonylamino derivatives)

In multi-step organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group, allowing chemical transformations to be performed selectively on other parts of the molecule. wikipedia.orgnumberanalytics.com For derivatives of this compound that might be synthesized from an amino acid precursor (e.g., 3-amino-2-methylpropanoic acid), the amino group must be protected.

The benzyloxycarbonyl (Cbz or Z) group is a classic protecting group for amines. fiveable.menumberanalytics.commasterorganicchemistry.com It is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com The resulting carbamate (B1207046) is stable under a variety of reaction conditions but can be selectively removed under mild conditions, most commonly by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). masterorganicchemistry.comtotal-synthesis.com This process, known as hydrogenolysis, cleaves the benzyl C-O bond to release the free amine, carbon dioxide, and toluene (B28343).

The use of protecting groups like Cbz is fundamental in peptide synthesis and the creation of complex molecules where controlling chemoselectivity is paramount. wikipedia.orgnumberanalytics.com Another common amine protecting group is the tert-butyloxycarbonyl (Boc) group, which is notably stable to basic conditions but is easily removed with acid. masterorganicchemistry.comorganic-chemistry.org The ability to remove different protecting groups under distinct conditions (e.g., Cbz by hydrogenation, Boc by acid) is a strategy known as "orthogonal protection," which allows for the sequential modification of multiple functional groups within the same molecule. masterorganicchemistry.comorganic-chemistry.org

Interactive Table: Common Amine Protecting Groups

| Protecting Group | Abbreviation | Structure | Key Installation Reagent | Common Deprotection Method |

|---|---|---|---|---|

| Benzyloxycarbonyl | Cbz, Z | C₆H₅CH₂OC(O)- | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) masterorganicchemistry.com |

| tert-Butyloxycarbonyl | Boc | (CH₃)₃COC(O)- | Di-tert-butyl dicarbonate | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com |

Investigation of Chemical Properties and Reactivity Changes in Derivatives Relevant to Enzyme Interaction and Molecular Recognition

The structural modifications discussed in the preceding sections have direct consequences on how these derivatives interact with biological macromolecules like enzymes and receptors. Molecular recognition is governed by a combination of steric, electronic, and hydrophobic interactions, all of which are altered by the chemical changes made to the parent compound. unina.itnih.gov

The size of the ester group directly influences its susceptibility to enzymatic cleavage by esterases. nih.gov A bulky tert-butyl ester can act as a steric shield, slowing hydrolysis and thereby increasing the biological half-life of a molecule compared to a methyl or ethyl ester. fiveable.me This is a critical factor in designing soft drugs or prodrugs. nih.gov

Alterations at the α-carbon, such as geminal dimethyl substitution, introduce significant steric bulk that can prevent a molecule from fitting correctly into an enzyme's active site. unina.itresearchgate.net This can either block activity entirely or enforce a specific conformation that enhances or alters binding. The Thorpe-Ingold effect, driven by such substitution, can restrict the molecule's conformational freedom, which may be necessary for selective recognition by a receptor. pku.edu.cnresearchgate.net

The introduction of a trifluoromethyl group brings about powerful electronic and steric changes. Its strong electron-withdrawing nature can enhance binding by creating favorable electrostatic interactions with residues in a protein's binding pocket. mdpi.comacs.org Increased lipophilicity can improve the molecule's ability to cross cell membranes. mdpi.com However, the larger size of the CF₃ group compared to a methyl group means it may not fit into a sterically constrained active site, demonstrating that even a single substitution can dramatically alter biological activity. researchgate.netnih.gov

Finally, while protecting groups like Cbz are primarily synthetic tools, their presence on a molecule would drastically change its properties. labinsights.nl The large, aromatic Cbz group would increase hydrophobicity and introduce potential for π-stacking interactions, fundamentally altering how the molecule is recognized by a biological system compared to its unprotected amine counterpart. These examples underscore how precise chemical modifications are used to probe and optimize molecular interactions in a biological context.

Enzymatic and Microbial Degradation Pathways

Substrate Stereoselectivity in Enzymatic Hydrolysis

The enzymatic hydrolysis of esters, particularly those with chiral centers like tert-butyl 3-hydroxy-2-methylpropanoate, is a focal point of biocatalysis. This process is critical for the kinetic resolution of racemic mixtures, yielding enantiomerically enriched products. Hydrolases, especially lipases, are frequently employed for this purpose due to their broad substrate tolerance, high stereoselectivity, and stability in organic solvents.

The hydrolysis of a racemic mixture of this compound by a stereoselective lipase (B570770) would result in the preferential conversion of one enantiomer into the corresponding 3-hydroxy-2-methylpropanoic acid, leaving the unreacted ester enriched in the other enantiomer. The efficiency of this resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's ability to discriminate between the two enantiomers.

Detailed research on a range of β-hydroxy esters has demonstrated the high selectivity of various lipases. For instance, lipases from Pseudomonas cepacia (PCL) and Candida antarctica lipase B (CAL-B) have shown excellent performance in the resolution of structurally similar compounds. While specific data for the tert-butyl ester of 3-hydroxy-2-methylpropanoate is not extensively documented in publicly available literature, the principles of enzymatic kinetic resolution for analogous β-hydroxy esters are well-established. These studies reveal that the substitution pattern around the chiral center and the nature of the ester group can significantly influence both the reaction rate and the enantioselectivity.

The general trend observed is that lipases can achieve high E values (>100), signifying a highly selective process, which is desirable for the production of optically pure compounds that serve as valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.govnih.gov The kinetic resolution of racemic β-hydroxy esters via enzymatic hydrolysis is a widely adopted method for producing enantiopure forms of these compounds. nih.gov

Table 1: Representative Enantioselective Hydrolysis of β-Hydroxy Esters by Lipases

| Enzyme Source | Substrate | Reaction Type | Enantiomeric Ratio (E) | Reference |

| Pseudomonas cepacia | Racemic 3-hydroxy octanoic acid methyl ester | Transesterification | >100 | capes.gov.br |

| Candida antarctica Lipase B | Racemic Morita-Baylis-Hillman acetates | Hydrolysis | >200 | nih.gov |

| Candida rugosa | Racemic Naproxen methyl ester | Hydrolysis | High | nih.gov |

| Pseudomonas fluorescens | Racemic cinnamaldehyde-derived adducts | Hydrolysis | High | nih.gov |

Cobalamin-Dependent Enzymatic Steps in the Degradation of Related Branched-Chain Esters

Following the initial hydrolysis of the tert-butyl ester, the resulting 3-hydroxy-2-methylpropanoic acid, or its CoA derivative, enters cellular metabolic pathways. The degradation of the branched-chain carbon skeleton, specifically the 2-methylpropyl moiety, is analogous to the catabolism of the branched-chain amino acid valine. A key step in these pathways often involves a carbon skeleton rearrangement, a chemically challenging reaction that is catalyzed by a specific class of enzymes known as mutases, which frequently depend on cobalamin (vitamin B12) as a cofactor. nih.govgrantome.com

In humans and various microorganisms, the breakdown of valine leads to the formation of isobutyryl-CoA, which is then further metabolized. nih.gov Similarly, microbial degradation of compounds with a 2-methylpropene structure has been shown to proceed via intermediates that require a cobalamin-dependent mutase. nih.gov This suggests that the degradation of the 2-methylpropanoate (B1197409) backbone of the target compound would likely converge on a similar pathway.

The central enzymatic step involves a mutase, such as 2-hydroxyisobutyryl-CoA mutase or methylmalonyl-CoA mutase (MCM), which catalyzes a 1,2-rearrangement of the carbon skeleton. nih.govresearchgate.net For instance, methylmalonyl-CoA mutase, a mitochondrial enzyme in mammals, isomerizes L-methylmalonyl-CoA to succinyl-CoA, which can then enter the citric acid (TCA) cycle for complete oxidation. nih.govbiorxiv.org This isomerization is a radical-based reaction that requires adenosylcobalamin (AdoCbl), a derivative of vitamin B12, as a cofactor. grantome.comnih.gov The cofactor's cobalt-carbon bond is homolytically cleaved to initiate the rearrangement. nih.gov

Defects in methylmalonyl-CoA mutase or in cobalamin metabolism lead to a group of genetic disorders known as methylmalonic acidemias, highlighting the critical role of this enzymatic step in metabolizing branched-chain structures. grantome.com The degradation pathway for 2-methylpropene in certain bacteria, such as Mycolicibacterium gadium, has been found to involve a gene cluster that includes a 2-hydroxyisobutyryl-CoA mutase and genes for the synthesis of adenosylcobalamin, underscoring the essentiality of this vitamin for the catabolism of such branched compounds. nih.gov Therefore, it is highly probable that the complete microbial degradation of this compound relies on a cobalamin-dependent mutase to process the branched-chain intermediate derived from its 2-methylpropanoate core.

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 3-hydroxy-2-methylpropanoate, and how can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of 3-hydroxy-2-methylpropanoic acid with tert-butanol. Use sulfuric acid or p-toluenesulfonic acid as a catalyst under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (1:3). Purify the crude product via fractional distillation or silica-gel column chromatography. Optimize yield by controlling stoichiometry (excess tert-butanol) and removing water via molecular sieves or azeotropic distillation .

Q. How can researchers confirm the structural integrity and stereochemical configuration of this compound post-synthesis?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, DEPT) to verify connectivity and stereochemistry. Compare chemical shifts with analogous tert-butyl esters (e.g., δ ~1.2–1.4 ppm for tert-butyl protons). For absolute configuration determination, use X-ray crystallography with SHELX software for refinement . Chiral HPLC or polarimetry can assess enantiomeric purity if the compound has a stereocenter .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N2/Ar) at temperatures below -20°C to minimize hydrolysis. Avoid exposure to moisture, strong acids/bases, and UV light. Use molecular sieves (3Å) in the storage vessel to adsorb residual water .

Advanced Research Questions

Q. What experimental strategies mitigate unwanted ester hydrolysis during long-term kinetic studies of this compound?

- Methodological Answer : Conduct reactions in anhydrous solvents (e.g., THF, DCM) under strictly controlled pH (neutral to slightly acidic). Use scavengers like triethyl orthoformate to trap water. Monitor hydrolysis rates via UV-Vis spectroscopy (e.g., tracking absorbance at 260 nm for released carboxylic acid) or LC-MS. For stability assays, employ accelerated aging studies at elevated temperatures (40–60°C) to extrapolate shelf-life .

Q. How can researchers distinguish between regioisomeric byproducts formed during the synthesis of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Pair with 2D NMR techniques (COSY, HSQC, HMBC) to map proton-carbon correlations and identify substitution patterns. For isomers with similar retention times, optimize HPLC separation using a C18 column with a gradient of acetonitrile/water (0.1% formic acid) .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Methodological Answer : Use explosion-proof equipment and grounded reactors to prevent static discharge. Implement fume hoods or closed-system reactors to minimize inhalation exposure. For spills, neutralize with sodium bicarbonate before disposal. Personal protective equipment (PPE) should include nitrile gloves, chemical goggles, and OV/AG/P99 respirators for aerosolized particles .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental pKa values for the hydroxyl group in this compound?

- Methodological Answer : Re-measure pKa via potentiometric titration in a non-aqueous solvent (e.g., DMSO) to reduce solvent effects. Validate with computational pKa prediction tools (e.g., ACD/Labs or SPARC) using solvation models. Cross-reference with structurally similar compounds (e.g., tert-butyl lactate) to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.